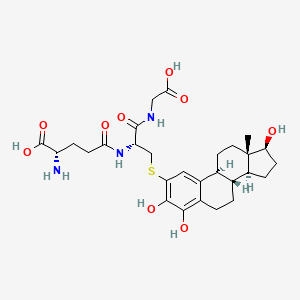
4-Hydroxyestradiol-2-glutathione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyestradiol-2-glutathione is a conjugate of 4-hydroxyestradiol and glutathione. This compound is a metabolite formed during the detoxification process of estrogens in the body. It plays a significant role in the metabolism of estrogens and is involved in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyestradiol-2-glutathione typically involves the enzymatic conjugation of 4-hydroxyestradiol with glutathione. This reaction is catalyzed by glutathione S-transferase enzymes. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily studied in a research context. the synthesis can be scaled up using bioreactors that mimic physiological conditions to produce the compound in larger quantities.
化学反応の分析
Types of Reactions: 4-Hydroxyestradiol-2-glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: It can be reduced back to its parent compounds under certain conditions.
Substitution: The glutathione moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as NADPH can facilitate the reduction process.
Substitution: Nucleophiles like cysteine can substitute the glutathione moiety.
Major Products Formed:
Oxidation: Quinones and other reactive intermediates.
Reduction: 4-Hydroxyestradiol and glutathione.
Substitution: Various conjugates depending on the nucleophile used.
科学的研究の応用
4-Hydroxyestradiol-2-glutathione has several scientific research applications:
Chemistry: It is used to study the metabolism and detoxification pathways of estrogens.
Biology: The compound is studied for its role in cellular protection against oxidative stress.
Medicine: Research focuses on its potential role in preventing estrogen-related cancers by detoxifying reactive estrogen metabolites.
Industry: While not widely used industrially, it serves as a model compound for studying estrogen metabolism in pharmaceutical research.
作用機序
The mechanism of action of 4-Hydroxyestradiol-2-glutathione involves its role in detoxifying reactive estrogen metabolites. The compound is formed through the conjugation of 4-hydroxyestradiol with glutathione, catalyzed by glutathione S-transferase enzymes. This conjugation neutralizes the reactive intermediates, preventing DNA damage and oxidative stress. The molecular targets include estrogen receptors and various enzymes involved in estrogen metabolism.
類似化合物との比較
2-Hydroxyestradiol-2-glutathione: Another conjugate of hydroxyestradiol and glutathione, but with hydroxylation at the 2-position.
4-Hydroxyestrone-2-glutathione: A similar compound with estrone instead of estradiol.
2-Methoxyestradiol: A metabolite of estradiol with a methoxy group at the 2-position.
Uniqueness: 4-Hydroxyestradiol-2-glutathione is unique due to its specific hydroxylation pattern and its role in detoxifying reactive estrogen metabolites. Its formation and function are crucial in preventing estrogen-induced oxidative stress and DNA damage, making it a significant compound in estrogen metabolism research.
特性
分子式 |
C28H39N3O9S |
|---|---|
分子量 |
593.7 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-[[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]sulfanyl]propan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H39N3O9S/c1-28-9-8-13-14(17(28)4-6-21(28)32)2-3-15-16(13)10-20(25(37)24(15)36)41-12-19(26(38)30-11-23(34)35)31-22(33)7-5-18(29)27(39)40/h10,13-14,17-19,21,32,36-37H,2-9,11-12,29H2,1H3,(H,30,38)(H,31,33)(H,34,35)(H,39,40)/t13-,14+,17-,18-,19-,21-,28-/m0/s1 |
InChIキー |
ARFSXJIGVSWGDY-WFPXNYOUSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |
正規SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


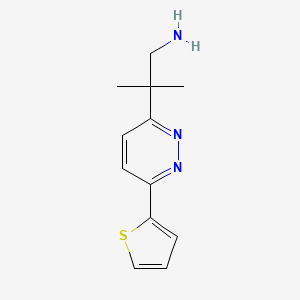
![1-Methoxy-3-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429795.png)
![5,6,7,8-Tetrahydro-7-methylimidazo[1,5-a]pyridine](/img/structure/B13429800.png)
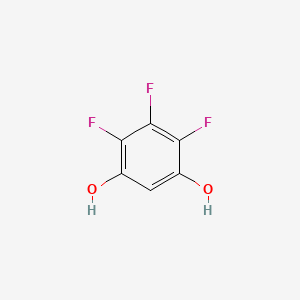
![5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429807.png)
![2-Bromo-1-[2,5-difluoro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13429808.png)
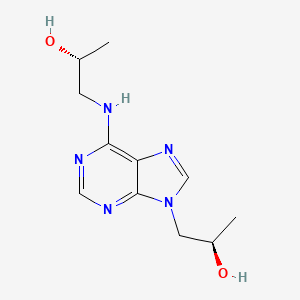

![methyl (3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate](/img/structure/B13429824.png)

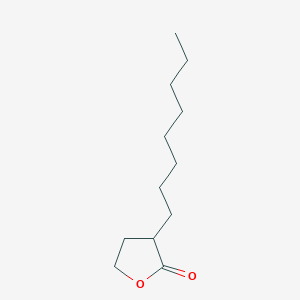
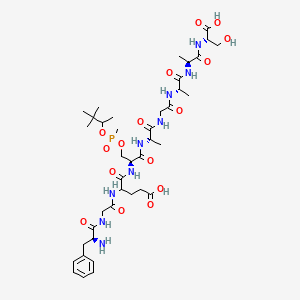
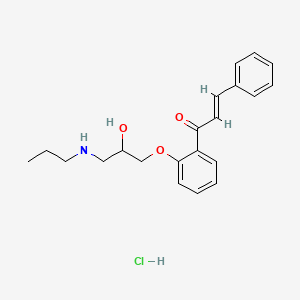
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13429860.png)
